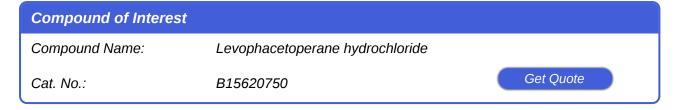


Levophacetoperane Hydrochloride: A Technical Whitepaper on Potential Therapeutic Applications

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Levophacetoperane, a psychostimulant developed in the 1950s, is experiencing a resurgence of interest for its potential therapeutic applications, particularly in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). As the (R,R)-enantiomer of phacetoperane and a reverse ester of methylphenidate, levophacetoperane presents a unique pharmacological profile as a competitive inhibitor of both the norepinephrine transporter (NET) and the dopamine transporter (DAT).[1][2] Historically used as an antidepressant, anorectic, and for the treatment of narcolepsy, recent research has focused on its potential as a safer and more potent alternative to traditional stimulants for ADHD.[1][2][3] This technical guide provides a comprehensive overview of the current understanding of **levophacetoperane hydrochloride**, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols. While a complete binding profile assay has been cited in the literature as confirming a favorable benefit/risk profile, specific quantitative binding affinity data (Ki or IC50 values) are not publicly available at the time of this report.[2][3][4]

Introduction

Levophacetoperane hydrochloride is a central nervous system stimulant with a history of clinical use in Europe and Canada for conditions such as depression and obesity.[2][3] Its



chemical structure, as the reverse ester of methylphenidate, distinguishes it from other psychostimulants and is key to its pharmacological activity.[1] The renewed focus on levophacetoperane, now also referred to as NLS-3, is driven by the need for ADHD therapeutics with improved safety and tolerability profiles compared to existing treatments.[1][2] Extensive clinical use in children and adolescents has suggested that levophacetoperane is generally well-tolerated with fewer side effects than comparable stimulant medications.[1][2]

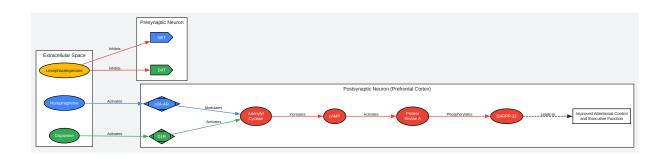
Mechanism of Action: Dual Norepinephrine and Dopamine Reuptake Inhibition

The primary mechanism of action of levophacetoperane is the competitive inhibition of the norepinephrine transporter (NET) and the dopamine transporter (DAT).[1] By blocking these transporters, levophacetoperane increases the extracellular concentrations of norepinephrine and dopamine in the synaptic cleft, thereby enhancing noradrenergic and dopaminergic neurotransmission. This dual action on key catecholamine systems is believed to be central to its therapeutic effects in disorders like ADHD, where dysregulation of these neurotransmitter systems in the prefrontal cortex is implicated.[1][5]

Signaling Pathway

The inhibition of DAT and NET by levophacetoperane in the prefrontal cortex is hypothesized to modulate downstream signaling cascades that are crucial for attention, cognitive control, and executive function. The increased availability of dopamine and norepinephrine leads to enhanced activation of their respective receptors, primarily D1- and α2A-adrenergic receptors, which are key to optimal prefrontal cortex function.[5] This activation influences cyclic AMP (cAMP) and protein kinase A (PKA) signaling pathways, leading to the phosphorylation of downstream targets such as the dopamine- and cAMP-regulated phosphoprotein, 32 kDa (DARPP-32). The modulation of these pathways is thought to improve synaptic plasticity and neuronal communication, thereby alleviating the core symptoms of ADHD.[5]





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Proposed signaling pathway of Levophacetoperane in the prefrontal cortex.

Quantitative Data

A comprehensive review of publicly available literature did not yield specific quantitative binding affinity data (e.g., Ki or IC50 values) for levophacetoperane's inhibition of the norepinephrine and dopamine transporters. While a study by Konofal et al. mentions a "complete binding profile assay" that confirmed a favorable benefit/risk profile, the numerical data from this assay were not reported in the publication.[2][3][4] The tables below are structured to incorporate such data once it becomes available.

Table 1: In Vitro Binding Affinity of Levophacetoperane



Target	Ligand	Species	Ki (nM)	Reference
Norepinephrine Transporter (NET)	[3H]Nisoxetine	Human	Data Not Available	-
Dopamine Transporter (DAT)	[3H]GBR-12935	Human	Data Not Available	-

Table 2: In Vitro Reuptake Inhibition by Levophacetoperane

Transporter	Substrate	Cell Line	IC50 (nM)	Reference
Norepinephrine Transporter (NET)	[3H]Norepinephri ne	HEK293	Data Not Available	-
Dopamine Transporter (DAT)	[3H]Dopamine	HEK293	Data Not Available	-

Experimental Protocols

The following protocols are representative of the methodologies likely employed in the preclinical and clinical evaluation of levophacetoperane.

Preclinical Evaluation

Objective: To determine the binding affinity (Ki) of levophacetoperane for the human norepinephrine and dopamine transporters.

Methodology:

 Membrane Preparation: Cell membranes are prepared from HEK293 cells stably expressing either the human NET or DAT.



- Radioligand Binding: Assays are performed in a 96-well format. For NET binding, membranes are incubated with varying concentrations of levophacetoperane and a fixed concentration of [3H]nisoxetine. For DAT binding, membranes are incubated with varying concentrations of levophacetoperane and a fixed concentration of [3H]GBR-12935.
- Incubation and Filtration: Following incubation to equilibrium, the membrane-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.
- Scintillation Counting: The radioactivity retained on the filters is quantified using a liquid scintillation counter.
- Data Analysis: The Ki values are calculated from the IC50 values (the concentration of levophacetoperane that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.

Objective: To assess the effect of levophacetoperane on extracellular levels of dopamine and norepinephrine in the prefrontal cortex of freely moving rats.

Methodology:

- Surgical Implantation: Rats are anesthetized and a guide cannula for the microdialysis probe is stereotaxically implanted into the medial prefrontal cortex.
- Recovery: Animals are allowed to recover for several days post-surgery.
- Microdialysis Procedure: On the day of the experiment, a microdialysis probe is inserted through the guide cannula and perfused with artificial cerebrospinal fluid.
- Baseline Collection: Dialysate samples are collected at regular intervals to establish baseline neurotransmitter levels.
- Drug Administration: Levophacetoperane hydrochloride is administered systemically (e.g., intraperitoneally).
- Post-Dosing Collection: Dialysate collection continues for several hours post-administration.

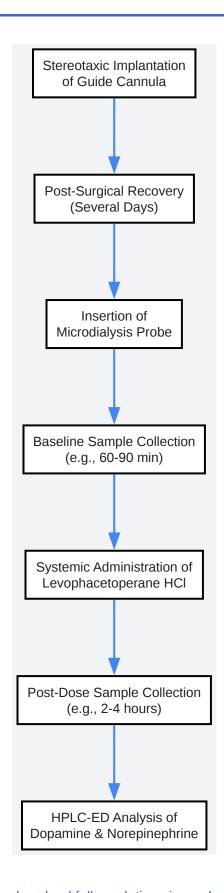






 Neurochemical Analysis: The concentrations of dopamine and norepinephrine in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).





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Workflow for in vivo microdialysis experiment.



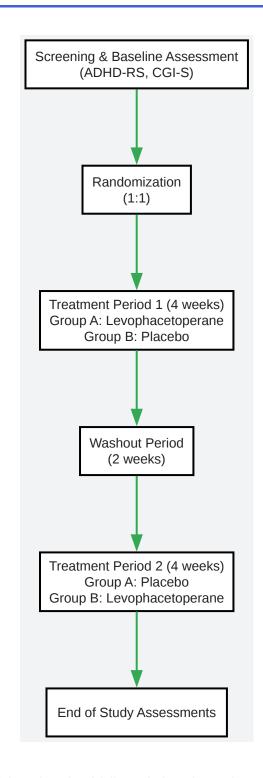
Clinical Evaluation

Objective: To evaluate the efficacy, safety, and tolerability of **levophacetoperane hydrochloride** in adults with ADHD.

Methodology:

- Participant Selection: Adults aged 18-55 years meeting DSM-5 criteria for ADHD with a baseline ADHD Rating Scale (ADHD-RS) total score ≥ 24.
- Study Design: A randomized, double-blind, placebo-controlled, crossover design with two treatment periods of 4 weeks each, separated by a 2-week washout period.
- Intervention: Participants are randomized to receive either levophacetoperane
 hydrochloride (e.g., flexible dosing from 20-80 mg/day) or placebo in the first treatment period, and then crossover to the other treatment in the second period.
- Primary Efficacy Endpoint: Change from baseline in the ADHD-RS total score at the end of each 4-week treatment period.
- Secondary Efficacy Endpoints: Change from baseline in the Clinical Global Impression-Severity (CGI-S) and -Improvement (CGI-I) scales, and the Conners' Adult ADHD Rating Scale (CAARS).
- Safety and Tolerability Assessments: Monitoring of adverse events, vital signs, electrocardiograms (ECGs), and laboratory safety tests throughout the study.





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Workflow for a Phase IIa crossover clinical trial in adult ADHD.

Potential Therapeutic Uses Attention-Deficit/Hyperactivity Disorder (ADHD)



The primary therapeutic focus for levophacetoperane is the treatment of ADHD.[1][2] Its dual mechanism of action on norepinephrine and dopamine systems in the prefrontal cortex directly addresses the core neurobiological deficits believed to underlie the symptoms of inattention, hyperactivity, and impulsivity.[5] The potential for a better safety and tolerability profile compared to existing stimulants makes it a promising candidate for this indication.[1][2]

Narcolepsy

Historically, phacetoperane and levophacetoperane have been used as wakefulness-promoting agents in the treatment of narcolepsy.[6] By increasing the levels of norepinephrine and dopamine, which are key neurotransmitters in maintaining arousal and wakefulness, levophacetoperane may help to alleviate the excessive daytime sleepiness characteristic of this disorder.

Depression and Obesity

Levophacetoperane was also historically marketed for the treatment of depression and obesity. [2][3] Its stimulant properties can have mood-elevating effects, and its anorectic effects can lead to weight loss. While these are not the primary focus of current research, they represent potential secondary benefits or areas for further investigation.

Conclusion

Levophacetoperane hydrochloride is a promising psychostimulant with a well-defined mechanism of action as a dual norepinephrine and dopamine reuptake inhibitor. Its potential as a safer and more effective treatment for ADHD is supported by its historical clinical use and recent preclinical and clinical interest. While a critical gap exists in the public availability of quantitative binding and reuptake inhibition data, the existing evidence warrants further investigation and development. The detailed experimental protocols provided in this guide offer a framework for the continued evaluation of this compound's therapeutic potential. As research progresses, a clearer picture of levophacetoperane's clinical utility and its place in the therapeutic armamentarium for ADHD and other CNS disorders will emerge.

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